N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea
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Overview
Description
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea, commonly known as BPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
BPTU exerts its biological effects by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, BPTU increases the levels of ACh in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
BPTU has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BPTU has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells.
Advantages and Limitations for Lab Experiments
BPTU has several advantages for use in lab experiments. It is stable and can be easily synthesized, making it readily available for research purposes. BPTU has also been found to have low toxicity, which makes it a safer alternative to other compounds. However, BPTU has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BPTU can be expensive to synthesize, which can limit its use in some research studies.
Future Directions
There are several future directions for the study of BPTU. One potential area of research is the investigation of BPTU as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of BPTU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential of BPTU as an antimicrobial agent and its use in cancer therapy.
Conclusion:
BPTU is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. BPTU has shown promise as a treatment for neurodegenerative diseases, cancer, and inflammation. Future research studies are needed to explore the full potential of BPTU in these areas.
Synthesis Methods
BPTU can be synthesized through the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N,N'-bis(2-phenylethyl)thiourea in the presence of triethylamine to yield BPTU.
Scientific Research Applications
BPTU has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. BPTU has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1,3-bis(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-34-24-14-12-23(13-15-24)31-26(32)20-25(27(31)33)30(19-17-22-10-6-3-7-11-22)28(35)29-18-16-21-8-4-2-5-9-21/h2-15,25H,16-20H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCWLGXYJHGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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